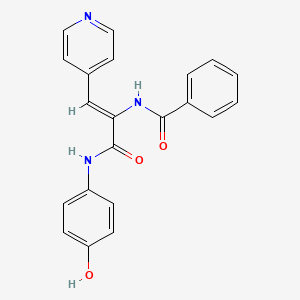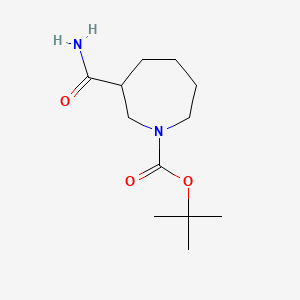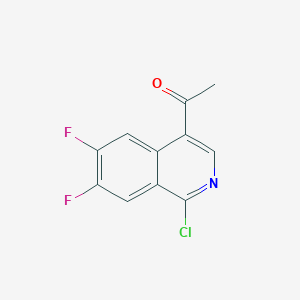
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chloro group and two fluoro groups attached to the isoquinoline ring, along with an ethanone group. The unique substitution pattern on the isoquinoline ring imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone typically involves multi-step organic reactions. One common method involves the halogenation of isoquinoline derivatives followed by the introduction of the ethanone group. The process may include:
Halogenation: Starting with isoquinoline, selective chlorination and fluorination are carried out using reagents such as chlorine gas and fluorine gas or their derivatives under controlled conditions.
Acylation: The halogenated isoquinoline is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoquinolines, carboxylic acids, alcohols, and various heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone has several applications in scientific research, including:
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents targeting various diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The chloro and fluoro groups can enhance binding affinity and selectivity, while the ethanone group may participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
- 1-(1-chloro-4-isoquinolinyl)Ethanone
- 1-(6,7-difluoro-4-isoquinolinyl)Ethanone
- 1-(1-bromo-6,7-difluoro-4-isoquinolinyl)Ethanone
Comparison: 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, higher binding affinity to certain targets, and distinct electronic properties.
Properties
Molecular Formula |
C11H6ClF2NO |
|---|---|
Molecular Weight |
241.62 g/mol |
IUPAC Name |
1-(1-chloro-6,7-difluoroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H6ClF2NO/c1-5(16)8-4-15-11(12)7-3-10(14)9(13)2-6(7)8/h2-4H,1H3 |
InChI Key |
WHXJXQBEMXTQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C2=CC(=C(C=C21)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


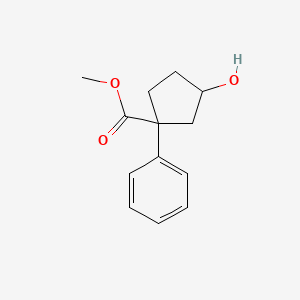

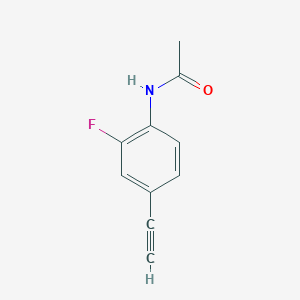
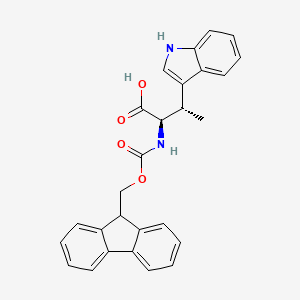

![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
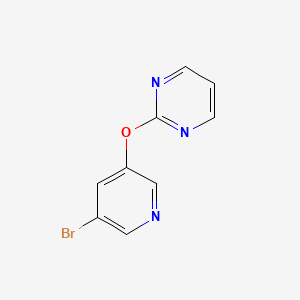
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
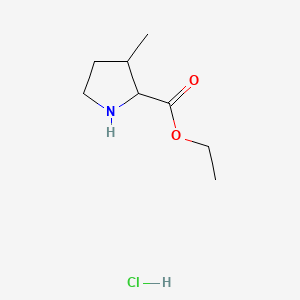
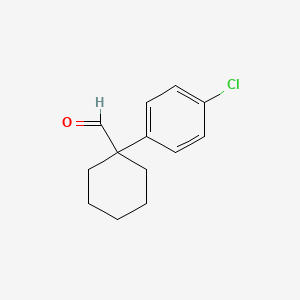
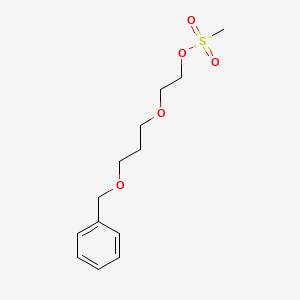
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
